
1-((6-Fluoropyridin-2-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a piperazine ring attached via a methyl group at the 2-position of the pyridine ring . The presence of the fluorine atom imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Fluoropyridin-2-yl)methyl)piperazine typically involves the reaction of 6-fluoropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
1-((6-Fluoropyridin-2-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are commonly used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the piperazine ring, which may exhibit different biological activities.
科学研究应用
1-((6-Fluoropyridin-2-yl)methyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Research: It is used as a tool compound to study the effects of fluorine substitution on biological activity and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrially relevant molecules.
作用机制
The mechanism of action of 1-((6-Fluoropyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity . The piperazine ring may interact with various biological pathways, modulating the activity of neurotransmitters or other signaling molecules .
相似化合物的比较
Similar Compounds
1-((6-Methylpyridin-2-yl)methyl)piperazine: Similar structure but with a methyl group instead of a fluorine atom.
1-((6-Chloropyridin-2-yl)methyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-((6-Fluoropyridin-2-yl)methyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for drug discovery and other applications .
属性
分子式 |
C11H14F3N3 |
|---|---|
分子量 |
245.24 g/mol |
IUPAC 名称 |
1-[[5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-1-2-10(16-7-9)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2 |
InChI 键 |
ZYICADDTKYAAGD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=NC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


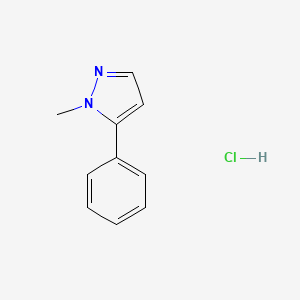
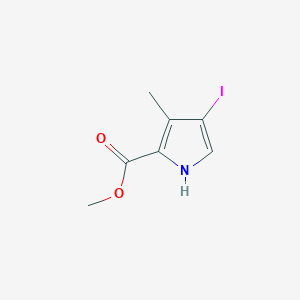

amine hydrochloride](/img/structure/B15309705.png)

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)

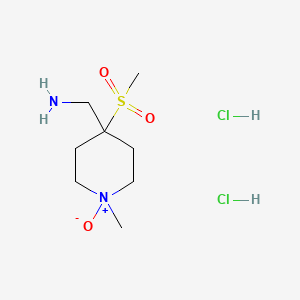

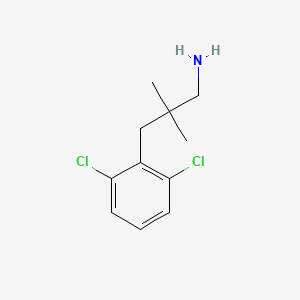
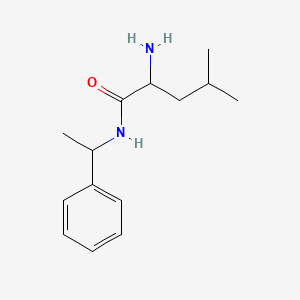
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
